

comparative analysis of 7-Bromo-2-methoxyquinoline with other brominated quinolines

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Compound of Interest

Compound Name: 7-Bromo-2-methoxyquinoline

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A Comparative Analysis of 7-Bromo-2-methoxyquinoline and Its Positional Isomers

A detailed guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of brominated quinolines.

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents, owing to their presence in a wide array of biologically active compounds. The introduction of a bromine atom and a methoxy group to the quinoline core can significantly modulate its physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of **7-Bromo-2-methoxyquinoline** and its positional isomers—5-Bromo-2-methoxyquinoline, 6-Bromo-2-methoxyquinoline, and 8-Bromo-2-methoxyquinoline. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of new chemical entities.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom on the quinoline ring exerts a notable influence on the physicochemical properties of the 2-methoxyquinoline scaffold. While comprehensive

experimental data for all isomers is not uniformly available in the public domain, the following table summarizes the known properties and those of closely related analogs.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
7-Bromo-2-methoxyquinoline	C ₁₀ H ₈ BrNO	238.08	Not Reported	Not Reported	Not Reported
7-Bromo-2-methoxy-4-methylquinoline (analog)	C ₁₁ H ₁₀ BrNO	252.11	58-60[1]	Not Available	Not Reported
5-Bromo-2-methoxyquinoline	C ₁₀ H ₈ BrNO	238.08	Not Reported	Not Reported	Generally poor solubility in water; soluble in organic solvents like ethanol, chloroform, and dichloromethane.
6-Bromo-2-methoxyquinoline	C ₁₀ H ₈ BrNO	238.08	90-94[2]	Not Reported	Not Reported
3-Benzyl-6-bromo-2-methoxyquinoline (analog)	C ₁₇ H ₁₄ BrNO	328.20	82-83[3]	420.5 (Predicted)[3]	Soluble in chloroform, methanol, and ethanol. [4]
8-Bromo-2-methoxyquinoline	C ₁₀ H ₈ BrNO	238.08	Not Reported	Not Reported	Not Reported
8-Bromo-2-methylquinoline	C ₁₀ H ₈ BrN	222.09	69-70	Not Reported	Not Reported

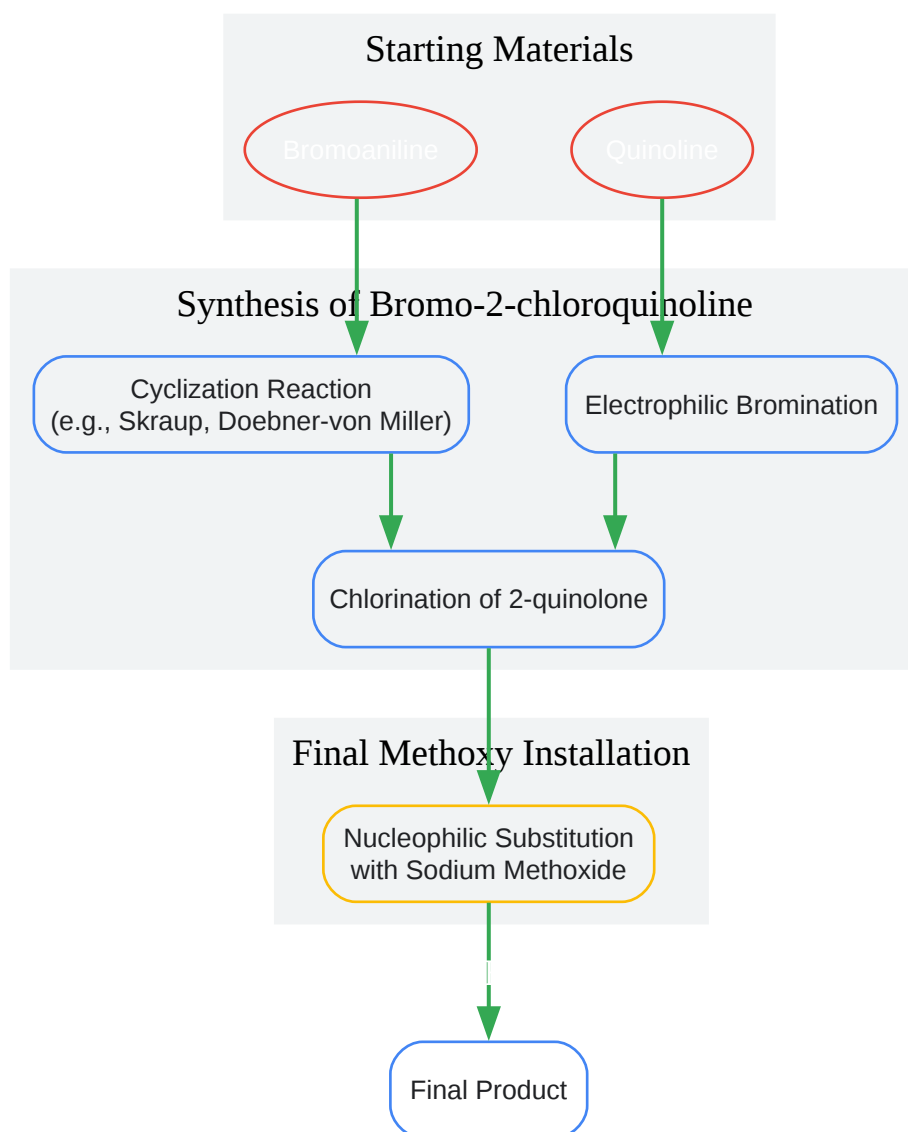
ne (analog)

Note: Data for some parent compounds are not readily available. Properties of closely related analogs are provided for indicative purposes.

Synthesis and Experimental Protocols

The synthesis of these brominated 2-methoxyquinolines typically involves a multi-step process, often starting from the corresponding bromoaniline or by bromination of a pre-formed quinoline core. A common strategy involves the synthesis of the corresponding 2-chloroquinoline derivative, followed by a nucleophilic substitution with sodium methoxide to introduce the methoxy group.

General Synthesis Workflow



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Caption: General synthetic strategies for bromo-2-methoxyquinolines.

Experimental Protocol: Synthesis of 6-Bromo-2-methoxyquinoline from 6-Bromo-2(1H)-quinolone[2]

This procedure details the conversion of a 2-quinolone to a 2-methoxyquinoline, a key step applicable to the synthesis of other isomers.

Materials:

- 6-Bromo-2(1H)-quinolone
- Trimethyloxonium tetrafluoroborate
- Dichloromethane (DCM)
- 10% Aqueous Sodium Hydroxide (NaOH)
- Magnesium Sulfate (MgSO₄)
- Petroleum Ether (b.p. 60-80 °C)

Procedure:

- A mixture of 6-bromo-2(1H)-quinolone (2.90 g) and trimethyloxonium tetrafluoroborate (2.10 g) in dichloromethane (50 cm³) is stirred for 48 hours under a nitrogen atmosphere.
- Aqueous 10% sodium hydroxide (20 cm³) is added to the reaction mixture.
- The aqueous phase is extracted with dichloromethane (2 x 40 cm³).
- The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The resulting residue is crystallized from petroleum ether (b.p. 60-80 °C) to yield 6-Bromo-2-methoxyquinoline (2.16 g).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of these isomers. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, which is influenced by the position of the bromine substituent.

¹H and ¹³C NMR Data for 5-Bromo-2-methoxyquinoline: While a full dataset is not readily available, ¹H NMR spectral data for 5-Bromo-2-methoxyquinoline has been reported.^[5]

Note on ¹³C NMR of Methoxy Groups: The ¹³C NMR chemical shift of the methoxy group in aromatic compounds is typically around 56 ppm. However, steric hindrance can cause the

methoxy group to be pushed out of the plane of the aromatic ring, leading to a downfield shift to approximately 62 ppm.[6] This phenomenon could be a useful diagnostic tool for isomers where the bromo-substituent is ortho to the methoxy-bearing carbon.

Comparative Biological Activity

The biological activity of brominated quinolines is a subject of significant interest, particularly in the context of anticancer drug discovery. The position of the bromine atom can dramatically alter the compound's interaction with biological targets.

A study on the anticancer effects of various brominated 8-hydroxy and 8-methoxyquinolines revealed that these compounds exhibit significant antiproliferative activity against several cancer cell lines.[7]

Anticancer Activity of Brominated 8-Substituted Quinolines

The following table summarizes the cytotoxic activity (IC₅₀ values in µg/mL) of selected brominated 8-substituted quinolines against different cancer cell lines.[7]

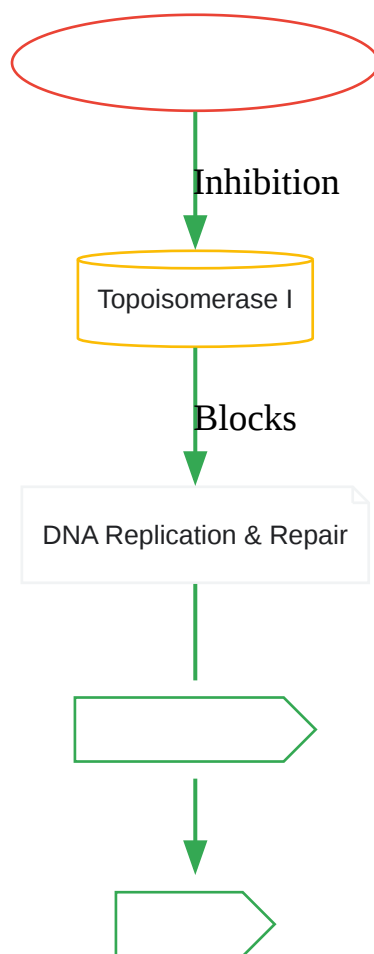
Compound	C6 (Rat Brain Tumor)	HeLa (Human Cervix Carcinoma)	HT29 (Human Colon Carcinoma)
5,7-Dibromo-8-hydroxyquinoline	6.7 - 25.6	6.7 - 25.6	6.7 - 25.6
7-Bromo-8-hydroxyquinoline	>50	>50	>50
5-Bromo-8-methoxyquinoline	>50	>50	>50
5,7-Dibromo-8-methoxyquinoline	>50	>50	>50

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

These results suggest that the presence of a hydroxyl group at the 8-position, in combination with bromination at the 5 and 7-positions, is crucial for potent anticancer activity in this series. [7] The 8-methoxy derivatives showed significantly lower activity.

Proposed Mechanism of Action

The anticancer activity of some quinoline derivatives has been linked to the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[7][8]



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Caption: Proposed mechanism of anticancer action for some brominated quinolines.

Conclusion

This comparative guide highlights the significant impact of bromine atom positioning on the physicochemical and biological properties of 2-methoxyquinolines. While there are still gaps in the publicly available data for a direct, comprehensive comparison of the 5-, 6-, 7-, and 8-bromo isomers, the available information provides a solid foundation for further research. The synthesis of these compounds is achievable through established methods, and the preliminary biological data suggests that specific substitution patterns are key to unlocking potent anticancer activity. Further systematic studies are warranted to fully elucidate the structure-activity relationships within this important class of molecules and to guide the design of next-generation quinoline-based therapeutics.

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